molecular formula C16H14ClNO2 B7855406 N-(3-methoxyphenyl)-4-chlorocinnamanilide

N-(3-methoxyphenyl)-4-chlorocinnamanilide

Cat. No.: B7855406
M. Wt: 287.74 g/mol
InChI Key: RYAMDQKWNKKFHD-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-4-chlorocinnamanilide (CAS: 1649486-65-6; synonyms: 4′-Chloro-3-methoxycinnamanilide, SB 366791) is a synthetic amide derivative characterized by a cinnamanilide backbone substituted with a 4-chlorophenyl group and a 3-methoxyphenylamine moiety. Its molecular formula is C₁₆H₁₃ClNO₂, with an average mass of 286.73 g/mol . Its structure (Fig. 1) features a conjugated acrylamide system, which is critical for receptor interaction.

Properties

IUPAC Name

3-(4-chlorophenyl)-N-(3-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO2/c1-20-15-4-2-3-14(11-15)18-16(19)10-7-12-5-8-13(17)9-6-12/h2-11H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYAMDQKWNKKFHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001017242
Record name 3-(4-Chlorophenyl)-N-(3-methoxyphenyl)-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

472981-92-3
Record name 3-(4-Chlorophenyl)-N-(3-methoxyphenyl)-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=472981-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Chlorophenyl)-N-(3-methoxyphenyl)-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N-(3-methoxyphenyl)-2-propenamide typically involves the reaction of 4-chlorobenzaldehyde with 3-methoxyaniline in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, forming the desired propenamide compound. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the product.

Industrial Production Methods

In an industrial setting, the production of 3-(4-chlorophenyl)-N-(3-methoxyphenyl)-2-propenamide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial production methods may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-N-(3-methoxyphenyl)-2-propenamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo substitution reactions, where the chlorine or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

TRPV1 Inhibition

N-(3-methoxyphenyl)-4-chlorocinnamanilide is primarily recognized for its role as a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel. This receptor is implicated in pain sensation and inflammatory processes.

  • Mechanism of Action: By inhibiting TRPV1, SB 366791 can reduce pain signaling pathways, making it a candidate for pain management therapies. Studies have shown that TRPV1 antagonists can alleviate pain associated with conditions such as neuropathy and inflammatory pain .

Research in Inflammation

Recent studies have utilized SB 366791 to investigate its effects on inflammatory responses. For instance, in experimental models of inflammation, the administration of SB 366791 resulted in decreased vascular permeability and reduced edema, indicating its potential utility in treating inflammatory diseases .

Case Study 1: Pain Management

In a controlled study involving male Sprague-Dawley rats, researchers examined the effects of SB 366791 on capsaicin-induced pain responses. The results indicated that administration of SB 366791 significantly inhibited the frequency of swallowing reflexes triggered by capsaicin, suggesting its efficacy in modulating sensory responses associated with pain .

Case Study 2: Inflammatory Response

Another study focused on the compound's role in modulating vascular permeability during sustained TRPV1 activation. The findings revealed that treatment with SB 366791 led to a marked decrease in Evans blue dye extravasation in the larynx, supporting its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N-(3-methoxyphenyl)-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.

Comparison with Similar Compounds

SAR Trends :

Electron-Withdrawing Groups : The 4-chloro substituent in cinnamanilide enhances TRPV1 affinity compared to electron-donating groups (e.g., -OCH₃ at position 3).

Conjugation: The planar cinnamanilide system is critical for TRPV1 antagonism; non-conjugated analogs (e.g., propanamide) show negligible activity.

Side Chain Flexibility: Bulky substituents (e.g., 3-phenylpropoxy in quinoline derivatives) improve anticancer activity by enabling hydrophobic interactions with cellular targets.

Biological Activity

N-(3-methoxyphenyl)-4-chlorocinnamanilide, also known as SB-366791, is a compound of interest due to its biological activities, particularly its role as a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor. This receptor is implicated in various physiological and pathological processes, including pain perception and inflammation. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications.

  • Chemical Name : this compound
  • Molecular Formula : C16H14ClNO2
  • Molecular Weight : 287.74 g/mol
  • CAS Number : 472981-92-3

TRPV1 Antagonism

This compound has been identified as a potent and selective antagonist of the TRPV1 receptor. The binding affinity of this compound for TRPV1 has been reported to be approximately 280 nM for human TRPV1 and 780 nM for rat TRPV1, indicating its potential utility in modulating pain responses associated with TRPV1 activation .

As a TRPV1 antagonist, SB-366791 functions by inhibiting the receptor's activation by various stimuli, including capsaicin, heat, and acidic conditions. This inhibition can lead to reduced nociceptive signaling and may alleviate pain associated with inflammatory conditions .

Antioxidant Properties

Research has indicated that derivatives of compounds related to this compound exhibit antioxidant activity. For instance, certain synthesized compounds demonstrated DPPH radical scavenging activity that surpassed that of ascorbic acid, suggesting a potential role in mitigating oxidative stress .

Anticancer Activity

Preliminary studies have explored the anticancer properties of related compounds. For example, derivatives tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines showed varying degrees of cytotoxicity. While these studies did not focus exclusively on this compound, they highlight the potential for similar compounds to exhibit anticancer effects .

Data Table: Biological Activities Summary

Activity TypeCompound/DerivativesObserved EffectReference
TRPV1 AntagonismThis compoundHigh affinity (280 nM)
Antioxidant ActivityVarious derivativesSuperior DPPH scavenging activity
Anticancer ActivityRelated compoundsCytotoxicity against U-87/MDA-MB-231

Case Study 1: Pain Management in Animal Models

A study evaluated the effects of SB-366791 in animal models of inflammatory pain. The compound was administered to mice subjected to inflammatory stimuli. Results indicated significant reductions in pain responses compared to control groups, suggesting its efficacy as a TRPV1 antagonist in managing pain.

Case Study 2: Cancer Cell Line Sensitivity

In vitro studies assessed the sensitivity of various cancer cell lines to compounds related to this compound. The results showed that certain derivatives exhibited significant cytotoxic effects on U-87 glioblastoma cells, with IC50 values indicating effective concentrations for inducing cell death.

Q & A

Q. What are the recommended analytical techniques to confirm the structural identity and purity of N-(3-methoxyphenyl)-4-chlorocinnamanilide?

  • Methodological Answer: Structural confirmation requires a combination of 1H and 13C NMR to verify aromatic protons, methoxy groups, and amide linkages. Mass spectrometry (MS) provides molecular ion peaks and fragmentation patterns for molecular weight validation. UV-Vis spectroscopy can confirm conjugation patterns in the cinnamanilide backbone. Purity assessment should include HPLC with UV detection and melting point analysis . For crystalline derivatives, X-ray crystallography resolves stereochemical details, as demonstrated in benzanilide analogs .

Q. What synthetic routes are commonly employed for N-substituted cinnamanilides like this compound?

  • Methodological Answer: The primary route involves amide coupling between 4-chlorocinnamic acid derivatives (e.g., acid chloride or activated esters) and 3-methoxyaniline. Schotten-Baumann conditions (reaction in aqueous base with acyl chlorides) are effective for minimizing side reactions. Alternatively, carbodiimide-mediated coupling (e.g., DCC or EDCI) in anhydrous solvents ensures high yields. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is critical .

Q. How can researchers validate the biological target engagement of this compound in TRPV1 studies?

  • Methodological Answer: Use radioligand displacement assays with [3H]-resiniferatoxin or carbon-11-labeled analogs to measure binding affinity (Ki) against human TRPV1 receptors. In vitro autoradiography on brain slices or transfected cell lines confirms regional binding specificity. Cross-validate with calcium influx assays in HEK293 cells expressing TRPV1 to assess functional antagonism. Discrepancies between in vitro and in vivo activity may require pharmacokinetic profiling (e.g., blood-brain barrier permeability) using LC-MS/MS .

Advanced Research Questions

Q. How can researchers address discrepancies between in vitro receptor binding affinity and in vivo pharmacological activity observed with TRPV1 antagonists like this compound?

  • Methodological Answer: Investigate metabolic stability via liver microsome assays to identify rapid degradation pathways. Use prodrug strategies (e.g., esterification of phenolic groups) to enhance bioavailability. Perform tissue distribution studies with isotopic labeling (e.g., carbon-11) to assess CNS penetration. If off-target effects are suspected, employ kinome-wide selectivity screens (e.g., DiscoverX panels) .

Q. What strategies are effective in optimizing the pharmacokinetic properties of this compound derivatives for CNS applications?

  • Methodological Answer: Modify the methoxy group (e.g., replace with trifluoromethoxy) to enhance metabolic resistance. Introduce polar substituents (e.g., pyridyl rings) to improve aqueous solubility while maintaining logP < 5. Use molecular dynamics simulations to predict blood-brain barrier permeability. Validate with in situ perfusion models in rodents. For compounds with high plasma protein binding, consider structural rigidification to reduce non-specific interactions .

Q. How should researchers design structure-activity relationship (SAR) studies for this compound analogs targeting TRPV1?

  • Methodological Answer: Systematically vary substituents on (a) the cinnamate aromatic ring (e.g., chloro vs. nitro groups) and (b) the N-aryl moiety (e.g., methoxy position). Prioritize analogs with ClogP 2–4 and topological polar surface area < 80 Ų for CNS penetration. Use free-Wilson analysis or 3D-QSAR (CoMFA/CoMSIA) to correlate electronic/hydrophobic parameters with activity. Validate top candidates in inflammatory pain models (e.g., CFA-induced hyperalgesia) .

Q. What crystallographic techniques are suitable for resolving conformational flexibility in this compound?

  • Methodological Answer: Perform single-crystal X-ray diffraction at low temperature (100 K) to minimize thermal motion artifacts. Use Hirshfeld surface analysis to map intermolecular interactions (e.g., C–H···O, π-π stacking). Compare with DFT-optimized gas-phase geometries to assess solid-state packing effects. For dynamic flexibility, employ variable-temperature NMR or molecular torsion potential calculations .

Data Analysis and Contradiction Resolution

Q. How can conflicting results in TRPV1 antagonist potency across different assay platforms be reconciled?

  • Methodological Answer: Standardize assay conditions: Use identical cell lines (e.g., CHO-K1 vs. HEK293), calcium indicator dyes (Fluo-4 vs. Fura-2), and agonist concentrations (e.g., capsaicin EC90). Account for allosteric modulation by endogenous lipids (e.g., PIP2) using phospholipase inhibitors. Cross-validate with patch-clamp electrophysiology to measure direct channel blockade. Publish full concentration-response curves to avoid misinterpretation of IC50 values .

Q. What computational tools are recommended for predicting off-target interactions of this compound?

  • Methodological Answer: Use SwissTargetPrediction or Pharos to identify high-probability off-targets based on structural similarity. Perform molecular docking against kinases (e.g., PKC, MAPK) and GPCRs (e.g., adenosine A2A) using AutoDock Vina. Validate predictions with selectivity panels (e.g., Eurofins CEREP). For metabolic interactions, use CYP450 inhibition assays (e.g., CYP3A4, 2D6) .

Tables of Key Data

Property Value/Technique Reference
TRPV1 Binding Affinity (Ki)18 nM (radioligand displacement)
logP3.2 (calculated via ChemAxon)
Metabolic Stability (t1/2)42 min (human liver microsomes)
Crystallographic Space GroupMonoclinic, P21/c

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